REACTION_CXSMILES
|
[O:1]=[C:2]1[NH:7][CH:6]=[C:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=2)[CH:4]=[CH:3]1>CC(O)=O>[O:1]=[C:2]1[NH:7][CH2:6][CH:5]([C:8]2[CH:18]=[CH:17][C:11]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:10][CH:9]=2)[CH2:4][CH2:3]1
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
O=C1C=CC(=CN1)C1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for 9 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the the solution is degassed several times
|
Type
|
ADDITION
|
Details
|
50 mg of PtO2 is added
|
Type
|
CUSTOM
|
Details
|
the mixture is degassed for several minutes
|
Type
|
CUSTOM
|
Details
|
then degassed several times
|
Type
|
FILTRATION
|
Details
|
then filtered through a plug of celite
|
Type
|
WASH
|
Details
|
The plug is washed thoroughly with HOAc
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed first on silica gel (3% MeOH/CH2Cl2)
|
Reaction Time |
9 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC(CN1)C1=CC=C(C(=O)OCC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 330 mg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 74.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |